molecular formula C10H15Cl2N3OS B8329470 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride

5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride

Cat. No. B8329470
M. Wt: 296.22 g/mol
InChI Key: VXNDEDJEUROKHF-UHFFFAOYSA-N
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Description

5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3OS and its molecular weight is 296.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride

Molecular Formula

C10H15Cl2N3OS

Molecular Weight

296.22 g/mol

IUPAC Name

5-(3-aminopropylamino)-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride

InChI

InChI=1S/C10H13N3OS.2ClH/c11-3-1-4-12-9-6-8(14)10-7(13-9)2-5-15-10;;/h2,5-6H,1,3-4,11H2,(H2,12,13,14);2*1H

InChI Key

VXNDEDJEUROKHF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=CC2=O)NCCCN.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A representative example of method E is as follows. Preparation of 5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one: A solution of 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride (XVIII) in methanol (0.08M) was prepared and then treated with sodium methoxide (2 equivalents, 0.5M in methanol). 8-Bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one (1 equivalent) was added as a solid. Sodium cyanoborohydride (3 equivalents) was added as a solid. The mixture was then refluxed for 20 hours, adding an additional equivalent of sodium cyanoborohydride after 16 hours. The reaction mix was poured onto a column of silica gel and the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane. Solvent was then removed in vacuo. Purification of the crude product was accomplished by flash chromatography, product eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane. The resulting solid was triturated with ether, isolated by filtration, and dried to give the title compound as a white solid (formula XIX, X═NH).
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